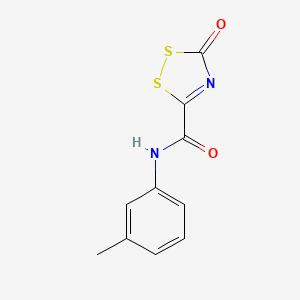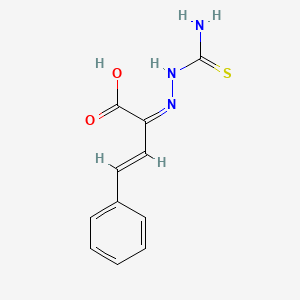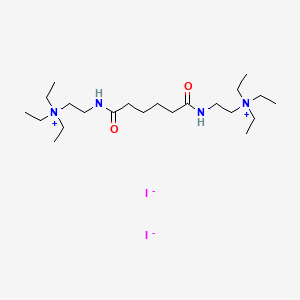
Ammonium, adipoylbis(iminoethylene)bis(triethyl-, diiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium, adipoylbis(iminoethylene)bis(triethyl-, diiodide) is a bis-quaternary ammonium compound. These compounds are known for their antimicrobial properties and are widely used in various industrial and medical applications. The structure of this compound includes two ammonium groups connected by an adipoyl linker, with each ammonium group further bonded to triethyl groups and diiodide ions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ammonium, adipoylbis(iminoethylene)bis(triethyl-, diiodide) typically involves the reaction of adipoyl chloride with triethylamine in the presence of a suitable solvent. The reaction proceeds through the formation of an intermediate, which is then treated with iodine to yield the final product. The reaction conditions generally include:
Solvent: Anhydrous conditions using solvents like dichloromethane or chloroform.
Temperature: Room temperature to slightly elevated temperatures (25-40°C).
Reaction Time: Several hours to ensure complete reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Ammonium, adipoylbis(iminoethylene)bis(triethyl-, diiodide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The iodide ions can be substituted with other halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halide exchange reactions can be carried out using silver nitrate (AgNO3) or sodium halides (NaCl, NaBr).
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of new quaternary ammonium salts with different halides.
Applications De Recherche Scientifique
Ammonium, adipoylbis(iminoethylene)bis(triethyl-, diiodide) has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane interactions due to its cationic nature.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants and antiseptics.
Industry: Utilized in the formulation of cleaning agents and surface disinfectants.
Mécanisme D'action
The antimicrobial activity of ammonium, adipoylbis(iminoethylene)bis(triethyl-, diiodide) is primarily due to its ability to disrupt microbial cell membranes. The positively charged ammonium groups interact with the negatively charged components of the cell membrane, leading to increased permeability and eventual cell lysis. This compound can target a wide range of microorganisms, including bacteria, fungi, and viruses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ammonium, oxalylbis(iminoethylene)bis(triethyl-, diiodide): Similar structure but with an oxalyl linker instead of adipoyl.
Benzalkonium chloride: A widely used quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium bromide (CTAB): Another quaternary ammonium compound used in various applications.
Uniqueness
Ammonium, adipoylbis(iminoethylene)bis(triethyl-, diiodide) is unique due to its specific adipoyl linker, which can influence its solubility, stability, and interaction with microbial cell membranes. This structural feature may provide enhanced antimicrobial activity compared to other quaternary ammonium compounds.
Propriétés
Numéro CAS |
62055-20-3 |
|---|---|
Formule moléculaire |
C22H48I2N4O2 |
Poids moléculaire |
654.5 g/mol |
Nom IUPAC |
triethyl-[2-[[6-oxo-6-[2-(triethylazaniumyl)ethylamino]hexanoyl]amino]ethyl]azanium;diiodide |
InChI |
InChI=1S/C22H46N4O2.2HI/c1-7-25(8-2,9-3)19-17-23-21(27)15-13-14-16-22(28)24-18-20-26(10-4,11-5)12-6;;/h7-20H2,1-6H3;2*1H |
Clé InChI |
VUOFZQYCBVLOBB-UHFFFAOYSA-N |
SMILES canonique |
CC[N+](CC)(CC)CCNC(=O)CCCCC(=O)NCC[N+](CC)(CC)CC.[I-].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


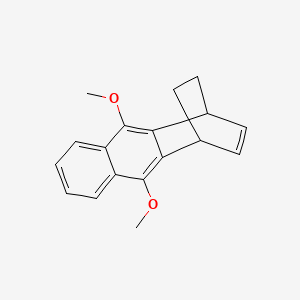
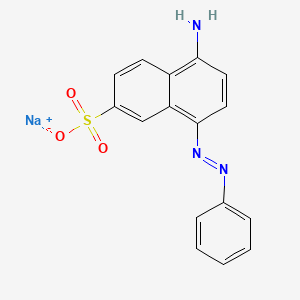
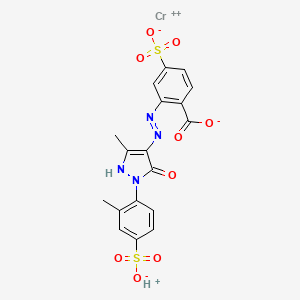
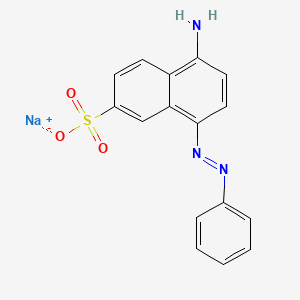
![[(2R,3S,4S,5R,6R)-4,5-diacetyloxy-6-methoxy-2-(trityloxymethyl)oxan-3-yl] acetate](/img/structure/B13768703.png)
![4h-1-Benzopyran-4-one,2-[3-(dimethylamino)phenyl]-](/img/structure/B13768707.png)
![4-[[5-(Aminocarbonyl)-2-chlorophenyl]azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide](/img/structure/B13768714.png)
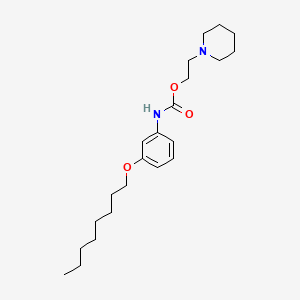
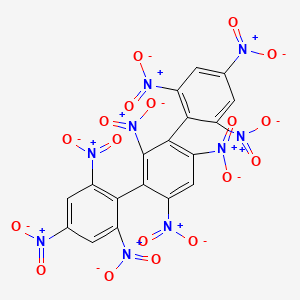
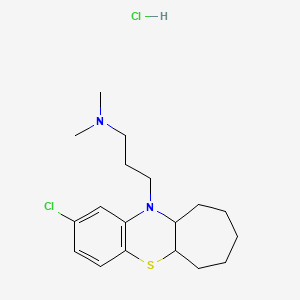
![2-Amino-4-azanidyl-5-[(5-nitro-2-oxidophenyl)diazenyl]benzenesulfonate;chromium(3+);hydron;1-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-2-olate](/img/structure/B13768739.png)
